molecular formula C8H8ClN3O2 B2583259 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride CAS No. 2093856-68-7

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride

Cat. No.: B2583259
CAS No.: 2093856-68-7
M. Wt: 213.62
InChI Key: DPQAXMOWQACAFB-UHFFFAOYSA-N
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Description

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic organic compound featuring a pyrazolo[3,4-b]pyridine core fused with an acetic acid moiety and a hydrochloride salt. Its molecular formula is C₈H₈ClN₃O₂, with a molecular weight of 213.62 g/mol . The compound is characterized by a pyridine ring fused to a pyrazole ring, with an acetic acid substituent at the pyrazole nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

2-pyrazolo[3,4-b]pyridin-1-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c12-7(13)5-11-8-6(4-10-11)2-1-3-9-8;/h1-4H,5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQAXMOWQACAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functional Group Reactivity

The compound's reactivity stems from three key components:

  • Pyrazolo[3,4-b]pyridine ring : Acts as an electron-deficient heterocycle, enabling electrophilic substitution and coordination with metals.

  • Carboxylic acid (-COOH) : Participates in acid-base reactions, esterification, and amidation.

  • Hydrochloride salt : Enhances solubility in polar solvents and influences protonation states during reactions.

Nucleophilic Substitution Reactions

The pyrazolo[3,4-b]pyridine ring undergoes nucleophilic substitution at the C-3 and C-5 positions. For example:

  • Chloride displacement : In the presence of amines (e.g., DABCO), the chloride at C-5 is replaced, forming derivatives with modified biological activity .

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis enables C-3 functionalization .

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C75–92
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C68–85

Condensation and Cyclization Reactions

The carboxylic acid group facilitates condensation with amines or alcohols:

  • Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters.

  • Amidation : Couples with primary amines using HATU/DIPEA, yielding bioactive amides.

In oxidative conditions (O₂ atmosphere, acetic acid), the compound participates in cross-dehydrogenative coupling (CDC) with β-dicarbonyl compounds, forming fused pyrazolo-pyridine derivatives .

SubstrateProductOptimal ConditionsYield (%)
Ethyl acetoacetatePyrazolo[1,5-a]pyridine6 eq. HOAc, O₂, 130°C94

Acid-Base and Salt-Exchange Reactions

The hydrochloride salt dissociates in aqueous media, enabling:

  • Proton transfer : Deprotonation with NaOH forms the free base, enhancing nucleophilicity.

  • Ion exchange : Reacts with AgNO₃ to precipitate AgCl, leaving the acetate ion in solution .

Mechanistic Insights

Key reaction pathways include:

  • Electrophilic aromatic substitution (EAS) : Directed by the electron-withdrawing pyrazole nitrogen .

  • Oxidative dehydrogenation : Molecular oxygen acts as a terminal oxidant in CDC reactions, forming water as a byproduct .

  • Tautomerism : The 1H-pyrazolo[3,4-b]pyridine tautomer dominates in solution, influencing reactivity .

Side Reactions and Challenges

  • Acetyl group migration : Observed during deacetylation with secondary amines, leading to N-aryl-N-acetylhydrazone byproducts .

  • Competitive triazole formation : Occurs in polar aprotic solvents (e.g., DMF), reducing pyrazolo-pyridine yields .

Scientific Research Applications

Inhibition of Phosphodiesterase Type IV (PDE4)

Research indicates that pyrazolo[3,4-b]pyridine derivatives, including 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride, act as inhibitors of phosphodiesterase type IV. This inhibition is crucial in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Mechanism of Action :

  • PDE4 inhibitors enhance intracellular cyclic AMP levels, leading to reduced inflammation and bronchodilation.

Antimicrobial Properties

Studies have shown that compounds derived from pyrazolo[3,4-b]pyridine exhibit antimicrobial activities against various bacterial strains. This makes them potential candidates for developing new antibiotics .

Case Study :
In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results demonstrated significant inhibitory effects, suggesting their utility in treating bacterial infections.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) .

Findings :

  • The IC50 values indicated that certain derivatives possess potent anticancer activity, outperforming standard chemotherapeutic agents in specific assays.

Pharmaceutical Development

The compound is being explored for its potential as a lead compound in drug discovery programs aimed at developing new treatments for inflammatory diseases and cancer.

Biochemical Research

Due to its ability to modulate key biochemical pathways, this compound serves as a valuable tool in biochemical assays aimed at understanding disease mechanisms.

Mechanism of Action

The mechanism of action of 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride involves its interaction with molecular targets such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in signal transduction pathways like Ras/Erk, PLC-γ, and PI3K/Akt. By inhibiting these kinases, the compound can interfere with cell proliferation and survival pathways, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo-pyridine scaffold is versatile, and modifications to its substituents significantly alter physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride

  • Molecular Formula : C₉H₁₀ClN₃O₂
  • Molecular Weight : 227.65 g/mol (vs. 213.62 for the parent compound)
  • Key Structural Difference : A methyl group at the 3-position of the pyrazole ring.
  • The methyl substituent may sterically hinder interactions with enzyme active sites, altering pharmacological activity .
  • Synthesis : Prepared via alkylation of the pyrazole nitrogen, followed by hydrochlorination. Standardized protocols involve room-temperature storage and DMF as a reaction solvent .

αH-pyrazolo[4,3-c]quinoline dihydrochloride

  • Molecular Formula: Not explicitly stated, but the dihydrochloride form suggests increased polarity.
  • Key Structural Difference: A quinoline ring fused to the pyrazole system (vs. pyridine in the parent compound).
  • Impact: Extended aromaticity from quinoline may enhance UV absorption, making it useful in spectroscopic studies. The dihydrochloride salt improves aqueous solubility compared to mono-salt derivatives .

2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

  • Molecular Formula : C₁₅H₁₅F₂N₅O₂
  • Key Structural Differences :
    • Cyclopropyl and difluoromethyl groups at the 3- and 4-positions of the pyridine ring.
    • A methylpyrazole substituent at the 6-position.
  • Impact: Fluorine atoms increase metabolic stability and electronegativity, favoring interactions with hydrophobic protein pockets.

Physicochemical and Functional Comparison

Property 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride 3-Methyl Analog Pyrazolo-Quinoline Dihydrochloride
Molecular Weight 213.62 g/mol 227.65 g/mol ~239.22 g/mol (estimated)
Purity 95% Not specified 95%
Solubility High in polar solvents (due to HCl salt) Moderate (increased hydrophobicity) Very high (dihydrochloride salt)
Synthetic Complexity Moderate Moderate High (quinoline fusion)
Potential Applications Intermediate in drug synthesis Bioactive molecule exploration Optical materials, enzyme inhibitors

Biological Activity

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article will explore its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C8H8ClN3O2
  • Molecular Weight : 213.62 g/mol
  • CAS Number : 2093856-68-7
  • IUPAC Name : 2-pyrazolo[3,4-b]pyridin-1-ylacetic acid; hydrochloride

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrazolopyridine core.
  • Functionalization at specific positions to introduce the acetic acid moiety.

A common synthetic route includes iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection and further reactions to achieve the desired structure .

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs). These kinases are critical in cell proliferation and differentiation pathways. By inhibiting TRKs, the compound can disrupt cancer cell survival and proliferation .

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure exhibit significant anticancer activity. Specifically:

  • In Vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • In Vivo Studies : Analogues of this compound have been tested in mouse models, demonstrating tumor growth inhibition without systemic toxicity .

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-b]pyridines have been studied for:

  • Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains .
  • Anti-inflammatory Effects : Certain compounds within this class exhibit anti-inflammatory properties .

Case Studies

StudyFindings
Synthesis and Evaluation of Pyrazolo Compounds Demonstrated that compounds containing pyrazolo rings could inhibit the growth of multiple cancer cell types and induce apoptosis .
Anticancer Activity in Animal Models Reported that specific analogues showed potent in vivo anticancer activity with minimal side effects .
Structure Activity Relationship (SAR) Identified key structural features that enhance biological activity, guiding future drug design .

Q & A

Basic: What analytical methods are recommended to determine the molecular structure and purity of 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H NMR (400 MHz, DMSO-d6_6 ) to confirm proton environments. For example, characteristic peaks for pyrazolo-pyridine protons appear at δ 8.50 (s) and 7.84 (s), while the acetate moiety shows signals near δ 3.95–3.55 .
  • X-Ray Powder Diffraction (XRPD): Analyze crystalline polymorphs by comparing experimental peaks (e.g., 2θ = 12.5°, 17.8°, 22.3°) with reference patterns to confirm crystallinity .
  • Purity Assessment: Employ HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for chromatographic separation. A purity of ≥95% is typical, verified via UV detection at 254 nm .

Basic: What are the standard synthetic routes for this compound?

Answer:

  • Hydrochloride Salt Formation: React the free base (e.g., 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid) with 1 M HCl in water at 50°C. Filter and dry the precipitate under suction to isolate the hydrochloride salt, yielding ~52.7% .
  • Intermediate Functionalization: Substitute pyrazole precursors (e.g., 1-ethyl-1H-pyrazol-4-yl derivatives) via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce substituents at the 3- and 6-positions .

Basic: How is the compound purified after synthesis?

Answer:

  • Recrystallization: Dissolve the crude product in hot ethanol or acetonitrile, then cool gradually to induce crystallization. Filter and wash with cold solvent to remove impurities .
  • Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (e.g., 30–70%) to separate regioisomers or byproducts. Monitor fractions via TLC (Rf_f ≈ 0.4 in 1:1 EtOAc/hexane) .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

  • Reaction Solvent Optimization: Replace DMF with THF or DCM to reduce side reactions (e.g., acyl chloride hydrolysis). Anhydrous sodium acetate (1 eq) improves acylation efficiency .
  • Temperature Control: Maintain 0–5°C during HCl addition to prevent decomposition. Post-reaction, heat to 50°C to dissolve intermediates before crystallization .
  • Catalyst Screening: Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings, which enhance regioselectivity for 6-aryl-substituted derivatives .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • DEPT-135 NMR: Differentiate CH3_3, CH2_2, and CH groups. For example, the methyl group at δ 2.59 (s) in the 1H^1H NMR correlates with a DEPT signal at 23 ppm in 13C^{13}C NMR .
  • 2D NMR (HSQC/HMBC): Assign ambiguous peaks by mapping 1H^1H-13C^{13}C correlations. The HMBC correlation between the acetate carbonyl (δ 170 ppm) and pyridine protons confirms connectivity .

Advanced: What strategies assess the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; ≤5% impurity increase indicates stability. Store at RT in desiccators for long-term use .
  • Light Sensitivity Testing: Use ICH Q1B guidelines with UV light (320–400 nm). No photodegradation is observed if purity remains ≥95% after 48 hours .

Advanced: How can computational modeling predict biological activity?

Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into PI3Kγ (PDB: 6LCT). The pyrazolo-pyridine scaffold shows hydrogen bonding with Val882 and hydrophobic interactions with Met953, suggesting kinase inhibition potential .
  • ADMET Prediction: SwissADME predicts moderate solubility (LogS = -3.2) and blood-brain barrier permeability (BBB+), guiding in vivo studies .

Advanced: How to characterize polymorphs using XRPD?

Answer:

  • XRPD Protocol: Use Cu-Kα radiation (λ = 1.5406 Å) with a scan rate of 2° min1^{-1}. Match experimental peaks (e.g., 12.5°, 17.8°) to simulated patterns from single-crystal data to confirm the monoclinic P21_1/c space group .
  • Variable-Temperature XRPD: Heat samples to 100°C to detect phase transitions. No shifts in peak positions indicate thermal stability .

Advanced: What methodologies design derivatives for enhanced biological activity?

Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., CF3_3) at the 4-position to enhance binding affinity. For example, 4-(trifluoromethyl) analogs show 10-fold higher PI3K inhibition (IC50_{50} = 12 nM) .
  • Prodrug Synthesis: Esterify the acetic acid moiety (e.g., ethyl ester) to improve oral bioavailability. Hydrolysis in PBS (pH 7.4) regenerates the active form .

Advanced: How to validate purity using orthogonal analytical methods?

Answer:

  • HPLC-MS: Couple reverse-phase HPLC with ESI-MS (m/z 214.1 [M+H]+^+) to confirm identity and quantify impurities (<0.5%) .
  • Elemental Analysis: Compare experimental C/H/N percentages (theoretical: C 45.01%, H 3.78%, N 19.71%) with ≤0.3% deviation .

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